Isoxazole-4-carbonyl chloride
Description
Overview of Isoxazole (B147169) Core and its Academic Significance in Organic Synthesis
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. researchgate.netwikipedia.org This structural motif is of considerable interest in organic synthesis and medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netrsc.orgnih.gov The isoxazole core is considered an "electron-rich" aromatic system. wikipedia.orgnih.gov However, the inherent weakness of the nitrogen-oxygen bond allows for controlled ring-cleavage under specific reaction conditions, such as in the presence of reducing agents or bases. nih.govijrrjournal.com This characteristic makes isoxazoles versatile intermediates, serving as precursors to other important functional groups like β-hydroxy ketones, β-amino acids, and γ-amino alcohols. taylorandfrancis.com
The synthesis of the isoxazole ring itself can be achieved through various methods, most notably the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. taylorandfrancis.comrsc.org This reaction is a cornerstone of isoxazole chemistry, allowing for the construction of a diverse range of substituted isoxazoles. taylorandfrancis.com The first synthesis of the isoxazole ring was accomplished by Dunstan and Dymond, while Ludwig Claisen first recognized the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. ijpcbs.comresearchgate.net A significant advancement in isoxazole synthesis came from Quilico's work between 1930 and 1946, focusing on the reaction of nitrile oxides with unsaturated compounds. ijpcbs.com
The isoxazole scaffold is found in numerous natural products, such as ibotenic acid and muscimol, and is a key component in many commercially available drugs. wikipedia.orgrsc.orgresearchgate.net This includes antibiotics like sulfamethoxazole, oxacillin (B1211168), cloxacillin, and dicloxacillin, the anti-inflammatory drug valdecoxib, and the immunosuppressant leflunomide. researchgate.netwikipedia.orgrsc.org The wide range of pharmacological activities associated with isoxazole-containing molecules, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscores the academic and industrial importance of this heterocyclic system. researchgate.netrsc.orgnih.gov
Positioning of Isoxazole-4-carbonyl Chloride as a Synthetic Intermediate
This compound is a key derivative of the isoxazole core, characterized by the presence of a highly reactive acyl chloride functional group. cymitquimica.com This group makes the compound an excellent acylating agent, readily reacting with nucleophiles to form a variety of derivatives. cymitquimica.com This reactivity is central to its role as a synthetic intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry. lookchem.com
A primary application of this compound is in the synthesis of isoxazolyl penicillin derivatives, such as oxacillin and cloxacillin. lookchem.comtcichemicals.com For instance, 3-(2-chlorophenyl)-5-methylthis compound serves as a key intermediate in the production of cloxacillin. google.com The synthesis involves the reaction of the this compound with 6-aminopenicillanic acid (6-APA). tcichemicals.com
The general structure of this compound allows for various substitutions on the isoxazole ring, influencing the properties and reactivity of the final products. cymitquimica.com For example, the presence of a chlorophenyl group, as seen in 3-(2-chlorophenyl)-5-methylthis compound, can impact the biological activity of the resulting compounds. cymitquimica.com
Interactive Data Table: Properties of a Representative this compound
| Property | Value |
| Product Name | 3-(2-Chlorophenyl)-5-methylthis compound |
| CAS Number | 25629-50-9 |
| Molecular Formula | C₁₁H₇Cl₂NO₂ |
| Molecular Weight | 256.08 g/mol |
| Appearance | Cream solid |
| Melting Point | 41-42°C |
| Boiling Point | 381.7 °C at 760 mmHg |
| Density | 1.381 g/cm³ |
| Sensitivity | Moisture Sensitive |
| Data sourced from multiple chemical suppliers and databases. lookchem.com |
Historical Context of this compound Research
The development of this compound is intrinsically linked to the broader history of isoxazole chemistry. Early work by pioneers like Claisen and Quilico laid the foundation for understanding the synthesis and properties of the isoxazole ring system. ijpcbs.comresearchgate.net The discovery of penicillin and the subsequent search for semi-synthetic derivatives with improved properties spurred research into various acylating agents, including heterocyclic carbonyl chlorides.
A significant patent in this area, US 2996501 (1961), describes the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride using reagents like thionyl chloride or phosphorus oxychloride. google.com This highlights the early industrial importance of this specific isoxazole derivative. Later innovations focused on alternative and potentially more environmentally friendly synthetic methods. For example, a Chinese patent (CN1535960A) details a process using bis(trichloromethyl) carbonate as a chlorinating agent, avoiding the use of thionyl chloride or phosphorus-based reagents. google.com This demonstrates the ongoing evolution of synthetic strategies for this key intermediate.
Scope and Objectives of Research on this compound
Current and future research on this compound and its derivatives is driven by several key objectives:
Development of Novel Synthetic Methodologies: A primary goal is to devise more efficient, cost-effective, and environmentally benign methods for the synthesis of isoxazole-4-carbonyl chlorides. rsc.orgrsc.org This includes exploring new catalysts and reaction conditions to improve yields and reduce waste. rsc.org
Creation of Diverse Molecular Libraries: By utilizing the reactivity of the carbonyl chloride group, researchers aim to synthesize a wide range of isoxazole-4-carboxamide and other derivatives. These libraries of compounds can then be screened for various biological activities.
Discovery of New Bioactive Molecules: A major objective is to identify new isoxazole-based compounds with potent and selective pharmacological properties. rsc.orgnih.gov Research is focused on developing novel antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective agents. nih.gov
Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how different substituents on the isoxazole ring and modifications to the carboxamide group influence biological activity. researchgate.net These studies are essential for the rational design of more effective therapeutic agents.
Exploration of New Applications: Beyond pharmaceuticals, research may explore the use of this compound derivatives in other fields, such as agrochemicals and materials science. nih.govcymitquimica.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
62348-15-6 |
|---|---|
Molecular Formula |
C4H2ClNO2 |
Molecular Weight |
131.52 g/mol |
IUPAC Name |
1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNO2/c5-4(7)3-1-6-8-2-3/h1-2H |
InChI Key |
MNANGXNDRCOVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NO1)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Isoxazole 4 Carbonyl Chloride
Classical Routes for Carbonyl Chloride Formation
The transformation of isoxazole-4-carboxylic acids into the corresponding acyl chlorides is a fundamental step in the utilization of this heterocyclic scaffold. Several classical chlorinating agents are employed for this purpose, each with its specific applications and reaction conditions.
Conversion from Isoxazole-4-carboxylic Acids via Thionyl Chloride
The use of thionyl chloride (SOCl₂) is a well-established and widely practiced method for the synthesis of acyl chlorides from carboxylic acids. This method is applicable to a range of substituted isoxazole-4-carboxylic acids.
For instance, 5-methyl-3-phenyl-4-isoxazolecarboxylic acid can be converted to its corresponding carbonyl chloride by refluxing with thionyl chloride in the presence of a catalytic amount of pyridine (B92270). prepchem.com The excess thionyl chloride is typically removed by evaporation in vacuo, and the product can be purified by distillation. prepchem.com Similarly, the synthesis of 5-methylisoxazole-4-carbonyl chloride from crystallized 5-methylisoxazole-4-carboxylic acid is achieved by refluxing with freshly distilled thionyl chloride in anhydrous toluene (B28343) under a nitrogen atmosphere. google.comgoogle.com
The reaction conditions for this conversion are summarized in the table below:
| Starting Material | Reagents | Solvent | Conditions | Reference |
| 5-methyl-3-phenyl-4-isoxazolecarboxylic acid | Thionyl chloride, Pyridine (cat.) | None | Reflux, 4 hrs | prepchem.com |
| 5-methylisoxazole-4-carboxylic acid | Thionyl chloride | Toluene (anhydrous) | Reflux, 2.5 hrs | google.comgoogle.com |
An alternative approach involves the oxidation of 5-chloroisoxazole-4-carbaldehydes with Oxone to produce the corresponding carboxylic acids, which are then converted to the acid chlorides using thionyl chloride. beilstein-journals.org
Utilisation of Oxalyl Chloride for Carboxylic Acid Derivatization
Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), serves as another effective reagent for the preparation of isoxazole-4-carbonyl chlorides. core.ac.uk This method is particularly favored when the starting carboxylic acid has electron-rich substituents, which might otherwise lead to poor reactivity. core.ac.uk
A detailed procedure for the synthesis of 5-methylthis compound involves dissolving 5-methylisoxazole-4-carboxylic acid in chloroform (B151607) at a low temperature (0-5°C) and then adding oxalyl chloride dropwise, followed by refluxing for one hour. derpharmachemica.com Benzo[d]isoxazole-3-carbonyl chloride can also be synthesized from its corresponding carboxylic acid using oxalyl chloride in a dry solvent like dichloromethane (B109758). evitachem.com
The reaction of 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid with oxalyl dichloride and a catalytic amount of N,N-dimethylformamide in dichloromethane for one hour under heating also yields the desired carbonyl chloride. chemicalbook.com
| Starting Material | Reagents | Solvent | Conditions | Reference |
| 5-Methylisoxazole-4-carboxylic acid | Oxalyl chloride | Chloroform | 0-5°C then Reflux, 1 hr | derpharmachemica.com |
| Benzo[d]isoxazole-3-carboxylic acid | Oxalyl chloride | Dichloromethane | Low temperature | evitachem.com |
| 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid | Oxalyl dichloride, DMF (cat.) | Dichloromethane | Heating, 1 hr | chemicalbook.com |
Application of Bis(trichloromethyl) Carbonate as a Chlorinating Agent
Bis(trichloromethyl) carbonate, also known as triphosgene, presents a safer alternative to gaseous phosgene (B1210022) for the synthesis of acyl chlorides. It can be used to directly convert 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid into its corresponding formyl chloride. google.com This reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) or ethyl acetate, with a catalyst like triethylamine (B128534) or pyridine, at temperatures ranging from 20 to 150°C for 1 to 10 hours. google.com The molar ratio of the carboxylic acid to bis(trichloromethyl) carbonate and the catalyst is a critical parameter for the reaction's success. google.com
Precursor Synthesis Strategies
The availability of appropriately substituted isoxazole-4-carboxylic acids and isoxazole-4-carbaldehydes is crucial for the synthesis of the target carbonyl chloride. Various synthetic strategies have been developed to access these key precursors.
Synthesis of Isoxazol-4-carboxylic Acid Precursors
A common route to isoxazole-4-carboxylic acids involves the hydrolysis of their corresponding esters. For example, ethyl-5-methylisoxazole-4-carboxylate can be refluxed in aqueous sulfuric acid to yield 5-methylisoxazole-4-carboxylic acid. derpharmachemica.com The synthesis of the ester itself can be achieved by reacting ethylacetoacetate with triethylorthoformate and acetic anhydride (B1165640) to form ethyl ethoxymethyleneacetoacetic ester, which is then cyclized with hydroxylamine (B1172632) sulfate (B86663) in the presence of sodium acetate. google.comgoogle.com
Another innovative method reports the synthesis of isoxazole-4-carboxylic acid derivatives through an Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles. acs.orgresearchgate.netnih.gov This reaction proceeds in dioxane at 105°C and provides good yields of the desired products. acs.orgresearchgate.netnih.gov
A high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids starts from 3-substituted-3-oxopropionate. google.com This involves cyclization with hydroxylamine hydrochloride, followed by a series of reactions including acetalization, ring opening, and re-closure to furnish the final product. google.com Additionally, 5-amino-3-methyl-isoxazole-4-carboxylic acid, an unnatural amino acid, has been synthesized in a three-step process starting from the reaction of triethyl orthoacetate with ethyl cyanoacetate. mdpi.com
Preparation of Isoxazole-4-carbaldehydes
Isoxazole-4-carbaldehydes are valuable precursors that can be oxidized to the corresponding carboxylic acids. One method for their preparation involves the condensation reaction of nitroalkanes with 3-oxetanone (B52913) to yield 3-substituted isoxazole-4-carbaldehydes. nih.govrsc.org
Furthermore, 5-chloroisoxazole-4-carbaldehydes can be synthesized through the chloroformylation of isoxazolones using a mixture of phosphorus oxychloride (POCl₃) and DMF. beilstein-journals.org These aldehydes can then be oxidized to the carboxylic acids, which are subsequently converted to the carbonyl chlorides. beilstein-journals.org The oxidation of isoxazolyl carbinols to the corresponding carbaldehydes can be efficiently achieved using barium manganate (B1198562) (BaMnO₄), which offers improved yields compared to other oxidizing agents. tandfonline.com
Advanced and Green Synthetic Approaches
Modern synthetic strategies for this compound and its subsequent derivatives increasingly focus on green chemistry principles. These include the use of phase transfer catalysis to bridge reactivity between different phases, microwave-assisted protocols to accelerate reaction rates, and careful considerations for process optimization to ensure scalability and industrial viability. Such methods not only provide efficient pathways to the target molecules but also minimize waste and energy consumption.
Phase Transfer Catalysis in this compound Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.org This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol (PEG), which transports an anionic reactant from the aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.org This methodology is noted for increasing reaction rates, improving yields, and allowing for milder process conditions. crdeepjournal.org
A notable application of this technique is in the synthesis of derivatives from 5-methylthis compound. asianpubs.org In one specific pathway, the isoxazole (B147169) chloride is reacted with ammonium thiocyanate (B1210189) (NH4SCN) to produce an isothiocyanate intermediate. asianpubs.org The reaction is efficiently conducted in a solid-liquid system using PEG-600 as the phase transfer catalyst. asianpubs.org The catalyst forms a complex with the ammonium thiocyanate, which enhances the solubility and reactivity of the thiocyanate anion (SCN–) in the organic solvent, allowing it to readily react with the 5-methylthis compound. asianpubs.org The efficiency of this process can be further improved by the use of ultrasonic irradiation, which shortens the required reaction time. asianpubs.orgresearchgate.net
Table 1: Key Components in a PTC-Mediated Synthesis of an Isoxazole Derivative
| Component | Role | Reference |
|---|---|---|
| 5-Methylthis compound | Starting Material | asianpubs.org |
| Ammonium thiocyanate (NH4SCN) | Reactant (Solid Phase) | asianpubs.org |
| PEG-600 | Phase Transfer Catalyst | asianpubs.org |
| Methylene (B1212753) dichloride | Organic Solvent | asianpubs.org |
This approach highlights the utility of PTC as a green synthetic tool, leveraging an inexpensive and non-toxic catalyst to create complex molecules under mild conditions. asianpubs.org
Microwave-Assisted Synthetic Protocols for Derivatives
Microwave-assisted organic synthesis has emerged as a revolutionary technology that dramatically accelerates chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. ijfmr.comjocpr.com This technique is particularly effective for the synthesis of heterocyclic compounds, including derivatives of isoxazole. mdpi.com
Research has demonstrated the profound impact of microwave irradiation on the synthesis of chalcones derived from N-(4-acetylphenyl)-5-methylisoxazole-4-carboxamide (itself synthesized from this compound). ijfmr.com When comparing a conventional reflux method with a microwave-assisted solid-phase protocol using the catalyst Amberlyst A26OH, the differences are stark. The conventional method required 24 hours of reflux, whereas the microwave-assisted reaction was completed in just 2-3 minutes. ijfmr.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives
| Method | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Amberlyst A26OH | 24 hours | Moderate | ijfmr.com |
| Microwave Irradiation | Amberlyst A26OH | 2-3 minutes | High | ijfmr.com |
| Conventional Heating | Sodium Hydroxide | 8-10 hours | 58-66% | researchgate.net |
The advantages of microwave-assisted synthesis extend beyond speed and yield. ijfmr.comjocpr.com These protocols often require less solvent, reducing waste and environmental impact. ijfmr.com The use of a solid-supported catalyst like Amberlyst A26OH further enhances the green credentials of the process by simplifying catalyst removal and enabling its reuse. ijfmr.comdupont.com Such protocols are celebrated for being environmentally profitable, diminishing waste disposal problems, and providing a faster, more efficient route to valuable isoxazole derivatives. ijfmr.com
Considerations for Scalability and Process Optimization
For a synthetic method to be industrially viable, it must be scalable, safe, and cost-effective. Process optimization for the synthesis of this compound has focused on replacing hazardous reagents with safer alternatives while maximizing yield and purity. google.com
A significant advancement in this area is detailed in a patent for the chemical synthesis of 3-(2-chloro-phenyl)-5-methyl-4-isoxazole formyl chloride. google.com Traditional methods often rely on toxic and corrosive chlorinating agents like thionyl chloride or phosphorus oxychloride. google.comchemicalbook.com The patented process replaces these with bis(trichloromethyl) carbonate, also known as triphosgene, which is a safer solid reagent. google.com This method avoids many of the problems associated with older techniques, including poor production safety, long reaction times, and serious equipment corrosion. google.com
The optimized process is conducted in an organic solvent with a catalyst, achieving high yields and purity suitable for industrial production. google.com
Table 3: Optimized Process Parameters for Synthesis of an this compound Derivative
| Parameter | Specification | Reference |
|---|---|---|
| Reactant Molar Ratio (Acid:Triphosgene:Catalyst) | 1 : 0.5 : 0.01 | google.com |
| Solvent | Orthodichlorobenzene | google.com |
| Reaction Temperature | 20–130 °C | google.com |
| Reaction Time | 1–10 hours | google.com |
| Reported Yield | 95.6% | google.com |
This optimized route demonstrates a significant improvement in both safety and efficiency. google.com The high yield and purity, combined with the use of less hazardous materials and reasonable reaction conditions, make it highly valuable for economic and social implementation on a larger scale. google.com Furthermore, mechanochemical methods that avoid hazardous solvents altogether are being explored, which could offer even greener and more scalable continuous manufacturing processes in the future. rsc.org
Chemical Reactivity and Transformation Pathways of Isoxazole 4 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group of isoxazole-4-carbonyl chloride is highly susceptible to nucleophilic acyl substitution, providing a direct route to a variety of carbonyl derivatives, including amides, esters, and hydrazides.
Formation of Isoxazole-4-carboxamides with Amines
This compound reacts with primary and secondary amines to yield the corresponding isoxazole-4-carboxamides. This classic nucleophilic acyl substitution proceeds readily, often at room temperature. The reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion. A base is typically used to neutralize the hydrogen chloride gas that is formed. This method is a fundamental strategy for incorporating the isoxazole-4-carboxamide moiety into larger molecules. For instance, novel diazabicyclo derivatives with potential as herbicide safeners have been synthesized using this reaction. acs.org The reaction of 5-aminoisoxazole derivatives with various benzoyl chlorides in the presence of a base like cesium carbonate also produces complex carboxamides. nanobioletters.com
In a specific application, 3-aryl-5-chloroisoxazole-4-carbonyl chlorides react with various primary and secondary amines. This reaction is a key step that follows an iron-catalyzed isomerization, ultimately leading to the formation of 2H-azirine-2,2-dicarboxamides. beilstein-journals.org
Table 1: Examples of Isoxazole-4-carboxamide Synthesis
| Starting Isoxazole (B147169) Derivative | Amine | Product Class | Reference |
|---|---|---|---|
| This compound | Diazabicyclo derivatives | Diazabicyclo-isoxazole carboxamides | acs.org |
| 5-Aminoisoxazole-4-carboxamide | Benzoyl chlorides | 5-Benzamido-isoxazole-4-carboxamides | nanobioletters.com |
| 3-Aryl-5-chlorothis compound | Primary and secondary amines | 2H-Azirine-2,2-dicarboxamides (via isomerization) | beilstein-journals.org |
Synthesis of Isoxazole-4-carboxylic Esters with Alcohols
The esterification of this compound is achieved through its reaction with alcohols. This process, analogous to amide formation, involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. The reaction typically requires mild conditions and may be facilitated by a base to act as an acid scavenger. This pathway is crucial for producing isoxazole-4-carboxylic esters, which are valuable intermediates in organic synthesis. nih.gov For example, the reaction of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides with methanol (B129727) or ethanol, following an iron-catalyzed isomerization step, yields the corresponding dimethyl and diethyl esters of 3-aryl-2H-azirine-2,2-dicarboxylic acid. beilstein-journals.org However, reactions with bulkier, branched alcohols like benzyl (B1604629) alcohol have proven less successful, often resulting in complex product mixtures. beilstein-journals.org
Derivatization to Isoxazole-4-carbohydrazides
Treatment of this compound with hydrazine (B178648) or its derivatives leads to the formation of isoxazole-4-carbohydrazides. These compounds are important precursors for synthesizing a wide range of heterocyclic systems, such as pyrazoles and triazoles. The high nucleophilicity of hydrazine ensures a facile reaction. For example, 5-amino-3-methyl-isoxazole-4-carbohydrazide has been used as a key substrate to create new N-substituted hydrazide derivatives through reactions with maleimides. mdpi.com This specific reactivity highlights the utility of the carbohydrazide (B1668358) moiety as a handle for further chemical modification. mdpi.com
Preparation of Thiosemicarbazides and Related Structures
This compound can be converted into thiosemicarbazide (B42300) derivatives through a multi-step process. Typically, the acyl chloride is first reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to form an intermediate isothiocyanate. asianpubs.orgresearchgate.net This reactive intermediate is then treated with a hydrazine derivative, like an arylsulfonyl hydrazine, to yield the final 1-(isoxazol-4-carbonyl)thiosemicarbazide. asianpubs.orgresearchgate.net This synthetic route has been successfully employed to prepare 1-(5-methylisoxazol-4-carbonyl)-4-arylsulfonyl thiosemicarbazides, which have shown potential fungicidal activities. asianpubs.orgresearchgate.net The reaction is often carried out in a solvent like dichloromethane (B109758) at room temperature. asianpubs.org
Table 2: Synthesis of 1-(5-Methylisoxazol-4-carbonyl)-4-arylsulfonyl Thiosemicarbazides
| Step | Reagents | Intermediate/Product | Conditions | Reference |
|---|---|---|---|---|
| 1 | 5-Methylthis compound, Ammonium thiocyanate, PEG-600 | 5-Methyl-isoxazole-4-carbonyl isothiocyanate | Methylene (B1212753) dichloride, Room temp, 1.5 h | asianpubs.orgresearchgate.net |
| 2 | Arylsulfonyl hydrazide | 1-(5-Methylisoxazoyl-4-carbonyl)-4-arylsulfonyl thiosemicarbazide | Methylene dichloride, Room temp, 5 h | asianpubs.orgresearchgate.net |
Rearrangement and Ring Transformation Reactions
Beyond simple substitution at the carbonyl group, the isoxazole ring itself can participate in fascinating rearrangement reactions, particularly when catalyzed by transition metals.
Iron(II)-Catalyzed Isomerization to 2H-Azirine-2-carbonyl Chlorides
A significant transformation of substituted isoxazole-4-carbonyl chlorides is their isomerization into 2H-azirine derivatives, a reaction catalyzed by iron(II) salts like anhydrous iron(II) chloride (FeCl₂). beilstein-journals.orgnih.gov This catalytic isomerization allows for the generation of highly strained and reactive 2H-azirine-2-carbonyl chlorides from 5-chloroisoxazoles. mdpi.comnih.gov The proposed mechanism involves the formation of an isoxazole-iron complex, which facilitates the cleavage of the weak N-O bond in the isoxazole ring. beilstein-journals.org This is followed by a 1,3-cyclization to form the 2H-azirine ring system. beilstein-journals.org
This reaction is typically performed in a solvent like acetonitrile (B52724) at room temperature. beilstein-journals.org The resulting 2H-azirine-2,2-dicarbonyl dichlorides are versatile intermediates that can be trapped in situ by various nucleophiles, such as water, amines, or alcohols, to produce 2H-azirine-2,2-dicarboxylic acids, amides, and esters, respectively. beilstein-journals.orgnih.gov It has been noted that isoxazoles with sterically bulky substituents, such as a 3-tert-butyl group, may not undergo this isomerization at room temperature and can require elevated temperatures, which may lead to alternative reaction pathways like the formation of oxazoles. beilstein-journals.org
Mechanistic Investigations of Isoxazole-Azirine Isomerization
The isomerization of isoxazoles to 2H-azirines is a well-documented process, often induced by thermal, photochemical, or catalytic conditions. researchgate.net This transformation is of significant synthetic utility as it provides access to strained and highly reactive 2H-azirine-2-carboxylic acid derivatives from isoxazoles bearing a heteroatom at the C5 position. researchgate.netnih.gov
Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have shed light on the intricacies of this rearrangement. nih.gov The process is often initiated by the cleavage of the weak N-O bond within the isoxazole ring. aip.org In photochemically induced isomerizations, this homolytic cleavage generates a vinylnitrene diradical. aip.org This transient species rapidly collapses to form the 2H-azirine intermediate. aip.org
In the case of catalytic isomerization, for instance with Fe(II) catalysts like anhydrous FeCl₂, the mechanism is believed to involve the formation of an isoxazole-Fe complex. nih.govbeilstein-journals.org This complexation facilitates the cleavage of the N-O bond, followed by a 1,3-cyclization to yield the 2H-azirine. nih.govbeilstein-journals.org The reaction conditions, such as temperature and solvent, can significantly influence the outcome and the stability of the resulting azirine. researchgate.net For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles under milder conditions (acetonitrile, 50 °C) allows for the isolation of the transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. researchgate.net
The nature of the substituents on the isoxazole ring also plays a crucial role. For instance, highly sterically hindered isoxazoles, such as those with a 3-tert-butyl substituent, may require higher temperatures to isomerize. nih.govbeilstein-journals.org
Subsequent Reactions of Azirine Intermediates
The 2H-azirine intermediates derived from this compound and its analogs are highly strained and serve as versatile synthons for a variety of subsequent reactions. Their reactivity is primarily dictated by the cleavage of either the C-C or C-N single bonds of the three-membered ring. aip.org
Ring-Opening to Nitrile Ylides: Photochemical excitation of 2H-azirines most commonly leads to the cleavage of the C-C single bond, resulting in the formation of nitrile ylides. aip.org These 1,3-dipolar species are highly reactive and can undergo various cycloaddition reactions. For example, in the presence of dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), nitrile ylides can participate in [3+2] cycloaddition reactions to form new heterocyclic systems. nih.gov The nitrile ylide can also undergo cyclization to form oxazoles, representing a common pathway in the photoisomerization of isoxazoles. aip.org
Thermal Rearrangements: Under thermal conditions, the reactivity of the azirine intermediate can be channeled towards different products. For example, thermolysis of 2-acyl-2-(methoxycarbonyl)-2H-azirines can lead to the formation of oxazoles. researchgate.net In some cases, particularly at higher temperatures, the azirine can undergo ring-opening to a nitrile ylide, which then cyclizes to form an oxazole-4-carboxylic acid derivative after hydrolysis. nih.govbeilstein-journals.org
Reactions with Nucleophiles: The azirine-2-carbonyl chloride moiety, generated from the isomerization of 5-chlorothis compound, is highly susceptible to nucleophilic attack. nih.gov This allows for the synthesis of a wide array of 2H-azirine-2-carboxylic acid derivatives, such as amides and esters, by reacting the diacyl chlorides with amines or alcohols. beilstein-journals.org
Domino Reactions: The azirine intermediate can also participate in domino reaction sequences. For instance, rhodium-catalyzed reactions of azirines with diazo compounds can lead to the formation of 2-azabuta-1,3-dienes, which can then undergo further cyclization to produce dihydroazetes or participate in Staudinger ketene-imine cycloadditions to yield dispiro-fused N-vinyl β-lactams. researchgate.net
Other Chemical Transformations
Beyond isomerization pathways, this compound and its derivatives can undergo a range of other chemical transformations, expanding their synthetic utility.
Radical Reactions Involving Acyl Radicals
The carbonyl chloride group of this compound can serve as a precursor for the generation of acyl radicals. Acyl radicals are valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds. These radicals can be generated from acid chlorides under various conditions, including visible-light photoredox catalysis. researchgate.net
Once generated, the isoxazole-4-acyl radical can participate in cascade reactions to construct complex heterocyclic structures. researchgate.net For instance, radical chlorination of 5-chloroisoxazole-4-carbaldehydes, a precursor to the carbonyl chloride, can be achieved using sulfuryl chloride (SO₂Cl₂) and a radical initiator like AIBN. researchgate.net While direct studies on the radical reactions of this compound itself are not extensively detailed in the provided context, the generation of acyl radicals from similar aroyl chlorides is a well-established strategy. researchgate.net These acyl radicals can undergo coupling reactions, for example, with thiyl radicals to form thioesters. researchgate.net
Coupling Reactions for Complex Structure Formation
The isoxazole scaffold can be elaborated through various coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules. The acyl chloride functionality of this compound is particularly amenable to such transformations.
One prominent example is the acyl Sonogashira coupling, which involves the reaction of an acid chloride with a terminal alkyne, typically catalyzed by palladium and copper complexes. researchgate.net This reaction would allow for the introduction of an alkynyl group at the 4-position of the isoxazole ring, leading to the formation of ynones. These resulting ynones are versatile intermediates for further synthetic manipulations. researchgate.net
Furthermore, the isoxazole ring itself, once appropriately functionalized, can participate in cross-coupling reactions. For example, isoxazolylsilanols have been shown to undergo cross-coupling with aryl iodides to form 3,4,5-trisubstituted isoxazoles. nih.gov
Regioselective Functionalization of Isoxazole Ring
Achieving regioselective functionalization of the isoxazole ring is crucial for the synthesis of specific isomers with desired properties. Various strategies have been developed to control the regiochemistry of reactions involving the isoxazole nucleus.
One approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632), where the reaction conditions and the structure of the substrate can be varied to control the regiochemical outcome. rsc.org For instance, the use of BF₃ as a carbonyl activator can influence the regioselectivity in the reaction of β-enamino diketones with hydroxylamine hydrochloride. rsc.org
Another powerful method for regioselective functionalization is the [3+2] cycloaddition reaction between nitrile oxides and alkynes or alkenes. The regioselectivity of this reaction can be controlled to produce specific isoxazole isomers. nih.govrsc.org For example, copper-catalyzed cycloaddition of alkynes with in situ generated nitrile oxides provides isoxazoles in a highly regioselective manner. organic-chemistry.org
Furthermore, sequential functionalization of the isoxazole ring can be achieved through nucleophilic aromatic substitution reactions, particularly with nitro-substituted isoxazoles. researchgate.net This allows for the stepwise introduction of different functional groups at specific positions on the isoxazole ring with excellent regioselectivity. researchgate.net
Isoxazole 4 Carbonyl Chloride As a Key Building Block in Organic Synthesis
Construction of Functionalized Isoxazole (B147169) Derivatives
The reactivity of the carbonyl chloride group facilitates the synthesis of various isoxazole derivatives, including carboxamides, esters, and ethers. These reactions typically proceed under mild conditions and provide good yields, highlighting the utility of isoxazole-4-carbonyl chloride as a synthetic precursor.
The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of substituted isoxazole-4-carboxamides. This amidation reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
A general procedure involves dissolving the amine in a suitable solvent, such as acetonitrile (B52724) or toluene (B28343), and adding the this compound dropwise at a controlled temperature, often between 0 and 5°C. derpharmachemica.comgoogle.com The reaction mixture is then stirred at room temperature to ensure complete conversion. derpharmachemica.com The use of an amine base, like triethylamine (B128534), is common to facilitate the reaction. google.com
This method has been successfully employed to synthesize a variety of N-substituted isoxazole-4-carboxamides. For example, 5-methylthis compound has been reacted with various anilines to produce compounds with potential biological activities. google.com A patent describes the synthesis of N-(4-fluoroanilino)-5-phenyl-isoxazole-4-carboxamide and N-(4-methylsulfonylphenyl)-5-methylisoxazole-4-carboxamide from their respective isoxazole-4-carbonyl chlorides and anilines. osi.lv
Table 1: Synthesis of Substituted Isoxazole-4-Carboxamides
| This compound Derivative | Amine | Product | Reference |
|---|---|---|---|
| 5-Phenylthis compound | 4-Fluoroaniline | N-(4-Fluorophenyl)-5-phenylisoxazole-4-carboxamide | osi.lv |
| 5-Methylthis compound | 4-Methylsulfonylaniline | N-(4-Methylsulfonylphenyl)-5-methylisoxazole-4-carboxamide | osi.lv |
This compound is also a valuable precursor for the synthesis of isoxazole-containing esters. The esterification can be achieved by reacting the carbonyl chloride with an appropriate alcohol. This reaction typically proceeds readily, often without the need for a catalyst, although a base may be added to scavenge the HCl produced.
While direct synthesis from the carbonyl chloride is a standard method, an alternative two-step process is also common. This involves the hydrolysis of the this compound to the corresponding isoxazole-4-carboxylic acid, followed by esterification. For instance, 5-methylisoxazole-4-carboxylic acid, which can be prepared from the corresponding carbonyl chloride, can be esterified to produce various alkyl esters. derpharmachemica.com
The synthesis of isoxazole-containing ethers via the carbonyl chloride is less direct. A plausible synthetic route would involve the reduction of the carbonyl chloride to the corresponding alcohol, followed by an etherification reaction, such as the Williamson ether synthesis.
Formation of Fused and Bridged Heterocyclic Systems
The isoxazole ring provided by this compound can serve as a foundation for constructing more complex heterocyclic structures, including fused and bridged systems. This is typically achieved through multi-step synthetic sequences where the initial isoxazole derivative is further functionalized and then cyclized.
The synthesis of isoxazolo[4,5-b]pyridines often proceeds through the cyclization of a suitably substituted 4-amino-5-aroylisoxazole. researchgate.netnih.gov While not a direct reaction of this compound, this key intermediate can be synthesized from it.
A potential synthetic pathway begins with the conversion of this compound to an isoxazole-4-carboxamide. Subsequent functionalization at the 5-position of the isoxazole ring, followed by a Hoffman rearrangement or a similar transformation of the carboxamide at the 4-position, would yield the required 4-amino-isoxazole precursor. This precursor can then undergo a Friedländer annulation with a carbonyl compound containing a reactive α-methylene group to construct the fused pyridine (B92270) ring. researchgate.netnih.gov This condensation can be carried out using classical heating with catalysts like zinc chloride or under microwave irradiation. researchgate.netnih.gov
Table 2: Synthesis of Isoxazolo[4,5-b]pyridines from 4-Aminoisoxazole Precursors
| 4-Aminoisoxazole Derivative | Carbonyl Compound | Catalyst | Product | Reference |
|---|
The construction of quinazolin-4(3H)-one-isoxazole hybrids can be achieved through several synthetic strategies, with 1,3-dipolar cycloaddition being a prominent method. nih.govresearchgate.net In this approach, an isoxazole moiety is tethered to a quinazolinone core.
A feasible route starting from this compound would involve its conversion to a derivative containing a dipolarophile, such as an alkyne or an alkene. For example, the carbonyl chloride can be reacted with propargylamine (B41283) to yield an N-propargyl isoxazole-4-carboxamide. This molecule, containing a terminal alkyne, can then participate in a 1,3-dipolar cycloaddition with a nitrile oxide generated in situ from a hydroxamoyl chloride. This reaction would lead to the formation of a new isoxazole ring, thus creating a quinazolinone-isoxazole hybrid structure. nih.govresearchgate.net The regioselectivity of the cycloaddition is a key aspect of this synthesis. nih.gov
The isoxazole ring is a valuable synthon in the construction of complex polycyclic and macrocyclic structures. Its utility often lies in its ability to act as a masked 1,3-dicarbonyl functionality. The isoxazole ring is stable under many reaction conditions but can be cleaved reductively to reveal a β-hydroxy ketone, which can then be used in subsequent transformations.
While direct incorporation of this compound into a macrocycle is not commonly reported, it can serve as a starting point for creating a linear precursor that is later cyclized. For instance, the carbonyl chloride can be used to attach the isoxazole moiety to one end of a long chain. The other end of the chain could contain a functional group that can react with a group on the isoxazole ring or a group introduced at another position on the isoxazole, leading to macrocyclization.
Application in Multi-Component and Cascade Reactions
This compound serves as a valuable reagent in the construction of complex heterocyclic systems through multi-component reactions (MCRs) and cascade sequences. These reactions are highly prized in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step from simple precursors. The high reactivity of the acid chloride function allows it to act as a potent electrophile, initiating a sequence of intramolecular or intermolecular reactions.
Domino reactions, a subset of cascade reactions, have been developed for the synthesis of various isoxazole derivatives. For instance, Fe(II)-catalyzed domino isomerization of 4-acyl-5-alkoxyisoxazoles, which can be prepared from the corresponding isoxazole-4-carbonyl chlorides, leads to the formation of different isoxazole-4-carboxylic acid derivatives. researchgate.net This process involves the initial formation of a transient 2-acyl-2-(alkoxycarbonyl)-2H-azirine intermediate, which then undergoes rearrangement. researchgate.net The specific reaction conditions can be tuned to favor the formation of either isoxazole or oxazole (B20620) products, demonstrating the versatility of the isoxazole core in programmed molecular transformations. researchgate.net
Furthermore, electrochemical methods have enabled novel four-component domino reactions to assemble isoxazole motifs. rsc.org While not starting directly from the carbonyl chloride, these reactions highlight the utility of combining multiple simple components, such as aldehydes, with a nitrogen source to build the isoxazole ring system in one pot, a strategy that underscores the principles of MCRs. rsc.org The resulting isoxazole structures can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions or N-O bond cleavage to access other valuable synthons like β-aminoketones. rsc.org
The general approach in these cascade reactions involves the initial reaction of the carbonyl chloride with a nucleophile, followed by subsequent cyclization and rearrangement steps. The isoxazole ring itself is stable under many conditions but can also be designed to participate in the reaction cascade, acting as a "transformable" building block. rsc.org This dual nature makes this compound and its derivatives powerful tools for rapidly accessing diverse and complex molecular scaffolds. rsc.org
Table 1: Representative Fe(II)-Catalyzed Domino Isoxazole-Isoxazole Isomerization
| Starting Material Class | Catalyst | Conditions | Intermediate | Product Class | Ref |
| 4-Acyl-5-methoxyisoxazoles | FeCl₂ · 4H₂O (20%) | Dioxane, 105 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Isoxazole-4-carboxylic esters | researchgate.net |
| 4-Acyl-5-aminoisoxazoles | FeCl₂ · 4H₂O (20%) | Dioxane, 105 °C | 2-Acyl-2-(aminocarbonyl)-2H-azirine | Isoxazole-4-carboxylic amides | researchgate.net |
| 4-Formyl-5-methoxyisoxazoles | FeCl₂ · 4H₂O (20%) | Dioxane, 105 °C | 2-Formyl-2-(methoxycarbonyl)-2H-azirine | Methyl oxazole-4-carboxylates | researchgate.net |
Design of Complex Molecular Architectures for Chemical Probes
The isoxazole scaffold is a privileged structure in medicinal chemistry and is increasingly utilized in the design of sophisticated chemical probes for studying biological systems. rsc.orgrsc.org this compound is an ideal starting point for constructing these complex molecules, as the carbonyl chloride group provides a reactive handle for covalently attaching the isoxazole core to linkers, reporter tags, or photo-reactive groups.
A prominent example is the design of histone deacetylase (HDAC) inhibitors as chemical probes. sci-hub.se HDACs are critical enzymes in epigenetic regulation, and probes that can identify their binding partners and activity in a cellular context are invaluable. In one study, isoxazole-based probes were designed to target specific HDAC isoforms. sci-hub.se The design strategy involves three key components, often assembled using the isoxazole carbonyl moiety:
A Zinc-Binding Group (ZBG): A functional group, such as a hydroxamic acid, that coordinates to the zinc ion in the active site of the HDAC enzyme.
A Linker Region: A chain of atoms that connects the ZBG to the cap group, spanning the channel of the enzyme active site.
A "Cap" Group: A larger, often aromatic or heterocyclic, group that interacts with residues on the protein surface. The isoxazole ring itself serves as part of this cap.
In the synthesis of these probes, an isoxazole carboxylic acid (the precursor to the carbonyl chloride) is coupled to a linker which already contains a protected ZBG. sci-hub.se The isoxazole ring is further functionalized, for instance with a photo-activatable diazide group, transforming the inhibitor into a photoaffinity labeling probe. sci-hub.se Docking studies showed that the angular geometry of the isoxazole ring system allows its substituents to be positioned optimally within the protein's binding grooves. sci-hub.se These isoxazole-based probes exhibited low nanomolar inhibitory activity against specific HDACs (e.g., HDAC3) and were suitable for photolabeling experiments in living cells. sci-hub.se This work demonstrates how the this compound scaffold can be elaborated into highly functional molecular tools for chemical biology research.
Table 2: Components of an Isoxazole-Based HDAC Chemical Probe
| Component | Function | Example Moiety | Role of this compound | Ref |
| Cap Group | Interacts with protein surface residues; provides selectivity. | 4-Azidophenyl-isoxazole | Serves as the core of the cap; the carbonyl chloride attaches the linker. | sci-hub.se |
| Linker | Connects the Cap and ZBG; spans the active site channel. | Heptanoic acid methyl ester chain | The carbonyl chloride reacts with an amine on the linker to form a stable amide bond. | sci-hub.se |
| Zinc-Binding Group (ZBG) | Chelates the active site zinc ion; essential for inhibition. | Hydroxamic acid | Not directly attached, but the entire probe's assembly relies on the coupling reaction at the carbonyl position. | sci-hub.se |
| Functional Group | Enables covalent labeling of target proteins. | Diazide | Incorporated into the isoxazole "cap" group to allow for photoaffinity labeling. | sci-hub.se |
Spectroscopic and Structural Elucidation of Isoxazole 4 Carbonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the proton and carbon environments within a compound.
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is fundamental for identifying the hydrogen atoms in a molecule. In isoxazole (B147169) derivatives, the chemical shift of the proton on the isoxazole ring is highly characteristic. For a 3,5-disubstituted isoxazole-4-carboxamide, the proton at the C4 position would be absent, but in derivatives where the C4 position is substituted with a carbonyl group, the proton at the C5 position (or C3, depending on the substitution pattern) provides a key signal.
In various isoxazole derivatives, the isoxazole ring proton typically resonates as a singlet in the range of δ 6.47-7.10 ppm. sciarena.commdpi.com For example, in a series of novel quinazolin-4(3H)-one-isoxazole hybrids, the methine proton (CH) in the isoxazole ring was observed as a singlet between 6.67 and 7.10 ppm. mdpi.com In another study, the isoxazole ring proton of (3-para-tolyl-isoxazole-5-yl)-methanol was observed as a singlet at 6.47 ppm. sciarena.com The specific chemical shift is influenced by the electronic nature of the substituents on the ring. Protons on groups attached to the isoxazole ring, such as methyl or methylene (B1212753) groups, also show characteristic signals that aid in the complete assignment of the structure. sciarena.comderpharmachemica.com
Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for Protons in Isoxazole Derivatives
| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference(s) |
| Isoxazole Ring CH | 6.47 - 7.10 | Singlet | sciarena.commdpi.com |
| Methylene (CH₂) adjacent to ring | ~5.19 - 5.45 | Singlet | sciarena.commdpi.com |
| Methyl (CH₃) on ring | ~2.33 - 2.36 | Singlet | sciarena.com |
| Aromatic Protons (on substituent) | 7.13 - 7.86 | Multiplet/Couplet | sciarena.comjocpr.com |
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is used to determine the carbon framework of a molecule. For isoxazole-4-carbonyl chloride, the most deshielded signal would correspond to the carbonyl carbon of the acid chloride group. Generally, carbonyl carbons in acid derivatives resonate at high chemical shifts, often in the range of 160-180 ppm. bham.ac.uk The carbon atoms within the isoxazole ring also have distinct chemical shifts.
In studies of various isoxazole derivatives, the quaternary carbons of the isoxazole ring (C3 and C5) are typically found between δ 155 and 169 ppm, while the CH carbon (C4) appears around δ 100-113 ppm. mdpi.comnih.gov For a 4-substituted isoxazole, the C4 signal would be a quaternary carbon signal, with its chemical shift influenced by the carbonyl group. For instance, in a series of 3,5-disubstituted quinazolinone-isoxazole hybrids, the C3 and C5 carbons resonated at approximately 165-169 ppm and 161-162 ppm, respectively, while the C4 carbon signal was observed around 100 ppm. mdpi.com The carbonyl carbon of an ester group attached to the ring has been reported at δ 154.50 ppm. jocpr.com
Table 2: Typical 13C NMR Chemical Shifts (δ, ppm) for Carbons in Isoxazole Derivatives
| Carbon Type | Chemical Shift (ppm) | Reference(s) |
| Carbonyl (C=O) | ~154 - 177 | sciarena.comjocpr.com |
| Isoxazole C3 | ~156 - 169 | mdpi.comjocpr.comnih.gov |
| Isoxazole C4 | ~100 - 113 | mdpi.comjocpr.comnih.gov |
| Isoxazole C5 | ~153 - 174 | mdpi.comjocpr.comnih.gov |
| Methyl (CH₃) on ring | ~11 - 13 | nih.gov |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures and confirming regiochemistry.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish which protons are adjacent to one another in the molecular structure. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon atoms to which they are directly attached. nih.gov This is crucial for definitively assigning carbon signals based on their known proton assignments. For example, an HSQC experiment on a 3,5-diarylisoxazole confirmed the regiochemistry by showing a correlation between the proton at 7.04 ppm (H4) and the carbon at 103.1 ppm (C4). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. mdpi.comipb.pt For this compound, an HMBC experiment would be invaluable to confirm the structure by showing a correlation between the proton at C5 and the carbonyl carbon at C4, thus verifying the position of the carbonyl chloride group. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the acid chloride group. Acid chlorides are known to exhibit a strong C=O absorption at a characteristically high frequency, typically in the range of 1775-1820 cm⁻¹. uobabylon.edu.iq
The NIST Chemistry WebBook shows an IR spectrum for a related compound, 3-(2,6-dichlorophenyl)-5-methylthis compound, which displays a strong absorption band in this region. nist.gov In addition to the carbonyl peak, the IR spectrum shows characteristic stretching vibrations for the isoxazole ring itself, generally found between 1300 and 1600 cm⁻¹. derpharmachemica.comrjpbcs.com The presence of these distinct bands confirms both the carbonyl chloride function and the isoxazole core.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference(s) |
| C=O Stretch (Acid Chloride) | ~1775 - 1820 | Strong | uobabylon.edu.iqnist.gov |
| C=O Stretch (Ester) | ~1691 - 1743 | Strong | jocpr.comclockss.org |
| C=N Stretch (Isoxazole Ring) | ~1612 - 1646 | Medium | mdpi.comclockss.org |
| C=C Stretch (Isoxazole Ring) | ~1590 | Medium | clockss.org |
| C-O Stretch (Isoxazole Ring) | ~1159 | Medium-Strong | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the structure. In electron ionization (EI) mass spectrometry, the compound is bombarded with high-energy electrons, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the molecule. savemyexams.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
While spectroscopic methods provide information on atomic connectivity, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure. mdpi.com This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state.
For complex isoxazole derivatives, X-ray diffraction analysis has been used to confirm the regioselectivity of synthesis reactions and to establish the final, absolute structure. mdpi.comnih.govnih.gov For example, the structures of novel quinazolinone-isoxazole hybrids were confirmed by single-crystal X-ray diffraction, which unambiguously showed the expected connectivity and conformation of the linked heterocyclic moieties. mdpi.com Similarly, the structure of a 2H-azirine-2,2-dicarboxamide, synthesized from an isoxazole precursor, was definitively confirmed by single-crystal X-ray analysis. nih.govbeilstein-journals.org This powerful technique provides the ultimate confirmation of the structural assignments made through spectroscopic methods.
Computational and Theoretical Investigations of Isoxazole 4 Carbonyl Chloride Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a important method for investigating the reaction mechanisms of heterocyclic compounds, including derivatives of isoxazole (B147169). nih.govmdpi.com By calculating the electronic structure and energy of molecules, DFT allows researchers to map out the entire energy landscape of a chemical reaction, from reactants to products, through high-energy transition states. scielo.br These calculations are instrumental in predicting reaction pathways, understanding selectivity, and elucidating the role of catalysts. researchgate.net
For reactions involving the isoxazole nucleus, such as cycloadditions or ring-opening processes, DFT calculations can provide clarity on whether a reaction proceeds through a concerted, stepwise, or asynchronous mechanism. nih.govresearchgate.netresearchgate.net In a study on the 1,3-dipolar cycloaddition forming a 3,5-disubstituted isoxazole ring, DFT calculations at the B3LYP/6-31G(d) level were used to model the reaction pathway. mdpi.com The results indicated a concerted but asynchronous mechanism, meaning the new chemical bonds are formed in a single step but not at the exact same time. mdpi.comresearchgate.net
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. acs.org Lower activation energies correspond to faster reactions.
Theoretical calculations are highly effective at modeling the geometries of these fleeting transition states and calculating their associated activation energies. nih.gov For instance, in competitive reaction pathways, such as the formation of different regioisomers, DFT can predict the favored product by comparing the activation energies of the respective transition states. mdpi.com A study on a 1,3-dipolar cycloaddition reaction found that the pathway leading to the P-1 product had an activation energy of 12.59 kcal/mol, while the pathway to the P-2 product had a higher activation energy of 14.65 kcal/mol. nih.govmdpi.com This difference indicates that the formation of P-1 is kinetically favored, a prediction that was consistent with experimental observations. nih.govmdpi.com
Table 1: Example of Calculated Energies for Competing Reaction Pathways in Isoxazole Synthesis Note: This data is illustrative of the method and is based on a 1,3-dipolar cycloaddition reaction to form an isoxazole ring, as specific data for isoxazole-4-carbonyl chloride was not available.
| Species | Total Energy (a.u.) | Relative Energy (kcal/mol) |
| Reactants | -1103.89 | 0.00 |
| Transition State 1 (TS-1) | -1103.87 | 12.59 |
| Product 1 (P-1) | -1104.02 | -81.15 |
| Transition State 2 (TS-2) | -1103.86 | 14.65 |
| Product 2 (P-2) | -1103.99 | -77.32 |
Source: Adapted from studies on 1,3-dipolar cycloaddition reactions. nih.govmdpi.com
Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the reactants and products on the potential energy surface. nih.govtdl.org An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. mdpi.com A successful IRC analysis provides a clear visualization of the molecular transformations occurring during the reaction, including bond breaking and formation, and confirms that the identified transition state is indeed the correct one for the reaction under study. nih.govresearchgate.netresearchgate.net This analysis was crucial in a study of isoxazole synthesis to verify that the reaction proceeded via a concerted but asynchronous mechanism. nih.govmdpi.comresearchgate.net
Studies on Regioselectivity and Stereoselectivity
Many reactions involving this compound or its precursors can potentially yield multiple isomers. Regioselectivity (the preferential formation of one constitutional isomer over another) and stereoselectivity (the preferential formation of one stereoisomer over another) are critical considerations in synthesis. Computational studies, particularly DFT, are invaluable for predicting and explaining these outcomes.
In the context of isoxazole synthesis, such as through 1,3-dipolar cycloaddition reactions, the regioselectivity is determined by the way the two asymmetric reactants align. nih.govmdpi.com By calculating the activation energies for all possible modes of addition, researchers can predict the major regioisomer. mdpi.comorganic-chemistry.org Theoretical studies have consistently shown that the observed experimental regioselectivity in isoxazole formation aligns with the pathway having the lowest calculated activation barrier. nih.govmdpi.com For example, DFT calculations correctly predicted the exclusive formation of 3,5-disubstituted isoxazoles in a reaction where other isomers were theoretically possible. nih.govresearchgate.net This predictive power is crucial for designing efficient and selective synthetic routes.
Electronic Structure Analysis and Reactivity Prediction
The reactivity of this compound is fundamentally governed by its electronic structure. Computational methods provide a detailed picture of electron distribution, molecular orbitals, and bond properties, which are used to predict how the molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity, particularly in reactions like cycloadditions. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). numberanalytics.com The energy difference between the interacting HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of reactivity; a smaller gap implies a more favorable interaction and a faster reaction. nih.govresearchgate.net
In reactions forming the isoxazole ring, FMO analysis can explain the observed regioselectivity. The reaction pathway that results from the stronger overlap between the larger lobes of the interacting frontier orbitals is generally favored. nih.gov DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO, allowing for a quantitative application of FMO theory to predict reaction outcomes. researchgate.net
The substituents attached to the isoxazole ring play a critical role in modulating its electronic properties and reactivity. The carbonyl chloride group at the 4-position is a strong π-electron-withdrawing group. Theoretical and crystallographic studies on related 4-substituted isoxazoles have shown that such groups have a profound effect on the molecule's structure and reactivity. researchgate.netrsc.org
Specifically, an electron-withdrawing substituent at the C4-position enhances the polarity of the adjacent C4–C5 bond and causes an elongation and weakening of the heterocyclic N–O bond. researchgate.netrsc.org This polarization makes the molecule structurally similar to a Michael acceptor, increasing its susceptibility to nucleophilic attack and reduction. researchgate.net In contrast, substituents at the 5-position or conjugating groups at the 4-position that are not strong π-electron-withdrawing groups result in diminished C4–C5 bond polarity. researchgate.netrsc.org Therefore, the presence of the C4-carbonyl chloride group is predicted to significantly activate the isoxazole ring towards specific types of chemical transformations, such as conjugate reduction or hydrogenolytic ring cleavage. rsc.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For isoxazole-4-carbonyl chloride and its precursors, future research will likely focus on green chemistry principles.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. Research into novel MCRs for the synthesis of isoxazole-4-carboxylic acid derivatives is a promising avenue. d-nb.inforesearchgate.net The use of deep eutectic solvents (DES), such as glycerol/K2CO3, has already shown success in the synthesis of 5-amino-isoxazole-4-carbonitriles, offering a low-cost, non-toxic, and reusable catalytic medium. d-nb.info
Ultrasound-Assisted Synthesis: Ultrasonic irradiation has emerged as a green and efficient method for promoting organic reactions. preprints.org It can reduce reaction times, increase yields, and often eliminates the need for harsh organic solvents. preprints.orgnih.gov The application of ultrasound to the synthesis of this compound precursors, such as in the one-pot, four-component synthesis of 3,5-disubstituted isoxazole-sulfonates, demonstrates its potential. preprints.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Developing flow-based syntheses for this compound and its derivatives could lead to more efficient and safer industrial production.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While still a nascent area for isoxazole (B147169) synthesis, exploring biocatalytic routes to isoxazole-4-carboxylic acid would be a significant step towards sustainability.
A comparison of recent green synthetic methods for isoxazole derivatives is presented in Table 1.
| Method | Catalyst/Medium | Key Advantages | Reference |
| Multicomponent Reaction | Glycerol/K2CO3 (DES) | Environmentally friendly, low cost, reusable, mild conditions | d-nb.info |
| Ultrasound Irradiation | NaDCC/Water | Metal-free, reduced reaction time, high yields, room temperature | preprints.org |
| Aqueous NaCl Solution | NaCl/Water | Inexpensive, harmless, readily available, energy-saving | researchgate.net |
Exploration of New Catalytic Systems for Transformations
Catalysis is at the heart of modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. For reactions involving this compound, the exploration of new catalytic systems is a major research focus.
Future directions in this area include:
Homogeneous and Heterogeneous Catalysis: Research continues to identify more efficient metal-based catalysts. For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles provides a route to isoxazole-4-carboxylic esters. researchgate.net Rhodium-diene complexes have been studied for asymmetric isomerization of isoxazoles, with confinement in mesoporous silica (B1680970) showing interesting effects on reaction outcomes. uni-freiburg.de The development of heterogeneous catalysts is particularly attractive due to their ease of separation and recyclability. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Organocatalysts are often cheaper, less toxic, and more stable than their metal-based counterparts. Glutamic acid has been used as a biodegradable and eco-friendly organocatalyst for the synthesis of isoxazole-5(4H)-one derivatives. researchgate.net
Photoredox Catalysis: This technique uses light to drive chemical reactions, often under very mild conditions. Exploring photoredox catalysis for the functionalization of the isoxazole ring or for reactions involving this compound could open up new synthetic possibilities.
Dual Catalysis: Combining two different types of catalysts can enable novel transformations. For instance, a relay catalysis using a Au/Zn system has been developed for the formal [4+2] annulation of 3-en-1-ynamides and isoxazoles. rsc.org
Table 2 summarizes some of the catalysts employed in the synthesis and transformation of isoxazole derivatives.
| Catalyst Type | Example | Reaction | Reference |
| Metal-based | Fe(II)Cl2 | Isomerization of 4-acyl-5-methoxyisoxazoles | researchgate.net |
| Metal-based | Rh-diene complex | Asymmetric isomerization of isoxazoles | uni-freiburg.de |
| Metal-based | Mo(CO)6 | Cycloaddition of isoxazoles with alkynes | oup.comnih.gov |
| Organocatalyst | Glutamic Acid | Multicomponent synthesis of isoxazol-5(4H)-ones | researchgate.net |
| Dual Catalysis | Au/Zn | Formal [4+2] annulation of ynamides and isoxazoles | rsc.org |
Investigation of Unconventional Reaction Pathways and Mechanisms
Understanding reaction mechanisms is crucial for developing new and improved synthetic methods. For this compound, there are several unconventional reaction pathways and mechanisms that warrant further investigation.
Areas for exploration include:
Domino and Cascade Reactions: These reactions involve multiple bond-forming events in a single synthetic operation, leading to a rapid increase in molecular complexity. The Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy/5-amino-isoxazoles to isoxazole-4-carboxylic acid derivatives is a prime example. researchgate.net
Ring-Opening and Rearrangement Reactions: The isoxazole ring can undergo a variety of ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. researchgate.netbeilstein-journals.org For instance, the isomerization of isoxazoles to oxazoles can proceed through transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. researchgate.net Further investigation into these transformations could lead to novel synthetic routes to other heterocyclic systems. researchgate.net
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile oxides is a classic method for isoxazole synthesis. nih.govorganic-chemistry.org Exploring new dipolarophiles and reaction conditions for the in-situ generation of nitrile oxides from precursors related to isoxazole-4-carboxylic acid could expand the scope of this powerful reaction.
Mechanistic Studies using DFT Calculations: Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms. researchgate.netacs.org Applying DFT to study the transformations of this compound can provide valuable insights into transition states and reaction pathways, guiding the design of new experiments. researchgate.netacs.org
Applications in Advanced Materials Synthesis
While the primary applications of isoxazole derivatives have been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for use in advanced materials.
Potential applications include:
Organic Electronics: The isoxazole ring is an electron-deficient heterocycle, which could be beneficial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of isoxazole-containing polymers and small molecules for these applications is an area ripe for exploration.
Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to materials with novel properties, such as enhanced thermal stability, specific recognition capabilities, or interesting optical properties.
Luminescent Materials: The inherent fluorescence of some isoxazole derivatives suggests their potential use as fluorescent probes or in the development of new luminescent materials.
Computational Design of Next-Generation this compound Transformations
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes.
Future research in this area will likely focus on:
In Silico Catalyst Screening: Computational methods can be used to screen large libraries of potential catalysts for specific transformations of this compound, accelerating the discovery of new and more efficient catalytic systems.
Predicting Reaction Pathways: DFT and other computational methods can be used to map out the potential energy surfaces of reactions involving this compound, helping to predict the most likely reaction pathways and identify potential side reactions. researchgate.netacs.org
Designing Novel Substrates: Computational design can be used to predict how modifications to the structure of this compound or its reaction partners will affect the outcome of a reaction. This can guide the synthesis of new substrates with enhanced reactivity or selectivity.
Understanding Non-Covalent Interactions: In many catalytic systems, non-covalent interactions play a crucial role in determining the stereochemistry and efficiency of a reaction. Computational studies can provide detailed insights into these interactions, aiding in the design of more selective catalysts.
Q & A
Q. What are the standard synthetic routes for Isoxazole-4-carbonyl chloride, and how are they validated?
this compound is typically synthesized via cyclization and chlorination reactions. A common approach involves reacting oxime intermediates with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, a related isoxazole derivative was synthesized by cyclizing ethyl acetoacetate with chlorinated intermediates under controlled conditions, followed by hydrolysis and chlorination steps . Validation involves spectroscopic characterization (e.g., NMR for structural confirmation, IR for functional groups) and chromatographic purity checks (HPLC or GC-MS). Researchers should cross-reference spectral data with literature and ensure reaction yields are reproducible across multiple trials.
Q. What safety protocols are critical when handling this compound?
Due to its reactivity and potential hazards (e.g., corrosive, moisture-sensitive):
- Use impervious gloves (nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .
- Work in a fume hood with adequate ventilation to avoid inhalation of vapors .
- Store in a cool, dry environment under inert gas (e.g., argon) to minimize hydrolysis .
- Immediate first-aid measures include rinsing affected areas with water for 15 minutes and seeking medical attention .
Q. How is the purity of this compound assessed in academic research?
Purity is determined via:
- Melting point analysis to compare with literature values.
- Chromatographic methods (HPLC, TLC) for quantitative impurity profiling.
- Spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity and detect byproducts .
- Elemental analysis (EA) for empirical formula validation.
Advanced Research Questions
Q. How can reaction yields of this compound be optimized in novel synthetic pathways?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DCM, THF) often enhance reactivity .
- Catalyst exploration : Lewis acids (e.g., AlCl₃) may accelerate cyclization .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during chlorination.
- In-line monitoring : Use real-time techniques like in-situ IR to track intermediate formation. Researchers should employ Design of Experiments (DoE) to statistically identify critical variables .
Q. How should contradictory data on the stability of this compound in aqueous media be resolved?
Contradictions may arise from differences in experimental conditions (pH, temperature). To address this:
- Conduct controlled stability studies under standardized conditions (e.g., buffered solutions at pH 2–12).
- Use meta-analysis tools (e.g., I² statistic) to quantify heterogeneity in published data and identify confounding variables .
- Validate findings via accelerated degradation tests (e.g., elevated temperatures) coupled with HPLC-MS to track decomposition products .
Q. What methodologies are used to investigate the reactivity of this compound in nucleophilic acyl substitution?
Key approaches include:
- Kinetic studies : Monitor reaction rates with diverse nucleophiles (amines, alcohols) using UV-Vis spectroscopy or quenching experiments.
- Computational modeling : DFT calculations to predict transition states and electronic effects (e.g., substituent impact on electrophilicity) .
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .
Q. How can researchers design experiments to assess the compound’s compatibility with bioorthogonal chemistry?
- Click chemistry screening : Test reactions with azides/alkynes under physiological conditions (aqueous, 37°C).
- In-situ monitoring : Use fluorescence tagging or MALDI-TOF to track conjugation efficiency .
- Competitive inhibition assays : Evaluate interference from biological nucleophiles (e.g., thiols, amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
